molecular formula C14H19NO B8715904 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone

Cat. No. B8715904
M. Wt: 217.31 g/mol
InChI Key: UMGJPRNLUMDDGT-UHFFFAOYSA-N
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Patent
US08541449B2

Procedure details

Crude 1-(1,4-dioxa-spiro[4.5]dec-8-yl)-1-phenyl-ethylamine (26, 2.5 g) was dissolved in acetone (40 mL) and treated with 6M aqueous hydrochloric acid (21.1 mL). After 5 hours stirring the mixture was evaporated at less than 20° C. to give a residue which was treated with dichloromethane, washed with saturated sodium bicarbonate solution, dried and filtered to give a solution of crude product which was used immediately. Rt=0.7 min (Method 5). Detected mass: 218.3 (M+H+).
Name
1-(1,4-dioxa-spiro[4.5]dec-8-yl)-1-phenyl-ethylamine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]([NH2:19])([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH3:12])[CH2:7][CH2:6]2)OCC1.Cl.ClCCl>CC(C)=O>[NH2:19][C:11]([CH:8]1[CH2:7][CH2:6][C:5](=[O:1])[CH2:10][CH2:9]1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:12]

Inputs

Step One
Name
1-(1,4-dioxa-spiro[4.5]dec-8-yl)-1-phenyl-ethylamine
Quantity
2.5 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(C)(C2=CC=CC=C2)N
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
21.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After 5 hours stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated at less than 20° C.
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a solution of crude product which

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC(C)(C1=CC=CC=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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